
Application Notes: Measuring Berbamine-
Induced Apoptosis using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: E6 berbamine

Cat. No.: B1662680 Get Quote

Introduction

Berbamine, a natural bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis,

has garnered significant interest in oncological research due to its demonstrated anti-cancer

properties.[1] Studies have shown that berbamine can inhibit cell proliferation and induce

apoptosis in a variety of cancer cell lines, including hepatocellular carcinoma, ovarian cancer,

and leukemia.[1][2][3][4][5][6] Flow cytometry is a powerful and widely used technique to

quantify the extent of apoptosis induced by therapeutic agents like berbamine. This document

provides detailed protocols for assessing berbamine-induced apoptosis using the Annexin

V/Propidium Iodide (PI) assay, along with an overview of the underlying signaling pathways.

Principle of the Annexin V/PI Apoptosis Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the

plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[7][8]

Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and

can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[7][8] This

allows for the identification of early apoptotic cells.

Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the

intact plasma membrane of live or early apoptotic cells.[7] However, in late-stage apoptotic or

necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to

DNA, emitting a red fluorescence.[7] By using both Annexin V and PI, it is possible to

distinguish between different cell populations:
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Annexin V- / PI-: Live, healthy cells

Annexin V+ / PI-: Early apoptotic cells[9]

Annexin V+ / PI+: Late apoptotic or necrotic cells[9]

Annexin V- / PI+: Necrotic cells (due to primary necrosis)

Berbamine's Mechanism of Action in Inducing
Apoptosis
Berbamine induces apoptosis through multiple signaling pathways, which can vary depending

on the cancer cell type. Key mechanisms identified in the literature include:

Mitochondrial (Intrinsic) Pathway: Berbamine can induce the loss of mitochondrial membrane

potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[2]

[5] This triggers the activation of caspase-9, which in turn activates executioner caspases

like caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[2][5]

The expression of pro-apoptotic proteins like Bax is often upregulated, while the expression

of anti-apoptotic proteins like Bcl-2 is downregulated.[1][3]

p53 and Survivin Regulation: Berbamine has been shown to upregulate the expression of

the tumor suppressor protein p53 and downregulate the expression of survivin, an inhibitor of

apoptosis protein.[3][6]

Wnt/β-catenin Signaling Pathway: In some cancers, such as ovarian cancer, berbamine has

been found to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in

cancer and promotes cell proliferation and survival.[1]

Smad3 Signaling: In chronic myeloid leukemia cells, berbamine can activate the Smad3-

mediated signaling pathway, leading to cell cycle arrest and apoptosis.[4][10]

Data Presentation
The following tables summarize hypothetical quantitative data based on findings from studies

investigating the effects of berbamine on apoptosis.
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Table 1: Dose-Dependent Effect of Berbamine on Apoptosis in SMMC-7721 Cells

Berbamine
Concentration
(µmol/l)

Live Cells (%)
Early Apoptotic
Cells (%)

Late
Apoptotic/Necrotic
Cells (%)

0 (Control) 95.2 ± 2.1 2.5 ± 0.5 2.3 ± 0.4

10 85.6 ± 3.5 8.1 ± 1.2 6.3 ± 0.9

20 60.3 ± 4.2 25.4 ± 2.8 14.3 ± 1.5

40 35.8 ± 5.1 42.7 ± 3.9 21.5 ± 2.2

Data are presented as mean ± standard deviation from three independent experiments. This

table is a representative example based on the trends observed in the cited literature.[3][6]

Table 2: Time-Dependent Effect of Berbamine (20 µmol/l) on Apoptosis in Ovarian Cancer Cells

Incubation Time
(hours)

Live Cells (%)
Early Apoptotic
Cells (%)

Late
Apoptotic/Necrotic
Cells (%)

0 96.1 ± 1.8 2.1 ± 0.3 1.8 ± 0.2

12 82.4 ± 3.1 10.5 ± 1.5 7.1 ± 0.8

24 61.5 ± 4.5 24.8 ± 2.9 13.7 ± 1.6

48 40.2 ± 5.3 38.9 ± 4.1 20.9 ± 2.4

Data are presented as mean ± standard deviation from three independent experiments. This

table is a representative example based on the trends observed in the cited literature.[1]

Experimental Protocols
Protocol 1: Cell Culture and Berbamine Treatment

Cell Seeding: Seed the desired cancer cell line (e.g., SMMC-7721, SKOV3) in a 6-well plate

at a density of 1-5 x 10^5 cells per well in the appropriate culture medium.
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Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they

reach approximately 70-80% confluency.

Berbamine Treatment: Prepare a stock solution of berbamine in DMSO. Dilute the stock

solution in fresh culture medium to the desired final concentrations (e.g., 0, 10, 20, 40

µmol/l). The final DMSO concentration should be less than 0.1% to avoid solvent-induced

toxicity.

Treatment Incubation: Remove the old medium from the wells and replace it with the medium

containing the different concentrations of berbamine. For time-course experiments, treat the

cells with a single concentration of berbamine and incubate for different time points (e.g., 0,

12, 24, 48 hours). Include a vehicle-treated control group (medium with the same

concentration of DMSO as the highest berbamine concentration).

Protocol 2: Annexin V-FITC and Propidium Iodide Staining for Flow Cytometry

Cell Harvesting:

For adherent cells, gently wash the cells with PBS and then detach them using a non-

enzymatic cell dissociation solution or a brief treatment with trypsin-EDTA.

Collect both the floating cells in the medium and the detached adherent cells to ensure all

apoptotic cells are included in the analysis.[11]

For suspension cells, directly collect the cells from the culture vessel.

Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300-400 x g) for 5 minutes

at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.[11]

Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a

concentration of approximately 1 x 10^6 cells/ml.[9]

Staining:

Transfer 100 µl of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
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Add 5 µl of Annexin V-FITC and 5-10 µl of Propidium Iodide (PI) solution to the cell

suspension.[9] The exact amount of PI may need to be titrated.

Incubation: Gently vortex the tubes and incubate them for 15-20 minutes at room

temperature in the dark.[8][9]

Final Preparation: Add 400 µl of 1X Annexin V binding buffer to each tube.[9] Do not wash

the cells after staining.

Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible

(preferably within 1 hour).

Set up the flow cytometer with appropriate compensation controls (unstained cells, cells

stained with only Annexin V-FITC, and cells stained with only PI) to correct for spectral

overlap.[9]

Acquire data for at least 10,000 events per sample.

Analyze the data using appropriate software to quantify the percentage of cells in each

quadrant (live, early apoptotic, late apoptotic/necrotic).
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Experimental Workflow for Apoptosis Analysis
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Berbamine-Induced Apoptosis Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Berbamine suppresses cell proliferation and promotes apoptosis in ovarian cancer
partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in
mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]

3. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating
survivin expression and activating mitochondria signaling pathway - PMC
[pmc.ncbi.nlm.nih.gov]

4. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing
Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]

5. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in
mitochondrial transmembrane potential and caspase activation - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. spandidos-publications.com [spandidos-publications.com]

7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

8. kumc.edu [kumc.edu]

9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-
techne.com]

10. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing
Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes: Measuring Berbamine-Induced
Apoptosis using Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662680#using-flow-cytometry-to-measure-
apoptosis-after-berbamine-treatment]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1662680?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/29701777/
https://pubmed.ncbi.nlm.nih.gov/29701777/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1838830/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1838830/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5776608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5776608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5776608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3134845/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3134845/
https://pubmed.ncbi.nlm.nih.gov/17444599/
https://pubmed.ncbi.nlm.nih.gov/17444599/
https://pubmed.ncbi.nlm.nih.gov/17444599/
https://www.spandidos-publications.com/etm/15/2/1894
https://www.abcam.com/en-us/technical-resources/protocols/annexin-v-for-apoptosis
https://www.kumc.edu/documents/flow/Annexin%20V_PI.pdf
https://www.bio-techne.com/resources/protocols-troubleshooting/apoptosis-flow-annexin-v-protocol
https://www.bio-techne.com/resources/protocols-troubleshooting/apoptosis-flow-annexin-v-protocol
https://pubmed.ncbi.nlm.nih.gov/21726064/
https://pubmed.ncbi.nlm.nih.gov/21726064/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://www.benchchem.com/product/b1662680#using-flow-cytometry-to-measure-apoptosis-after-berbamine-treatment
https://www.benchchem.com/product/b1662680#using-flow-cytometry-to-measure-apoptosis-after-berbamine-treatment
https://www.benchchem.com/product/b1662680#using-flow-cytometry-to-measure-apoptosis-after-berbamine-treatment
https://www.benchchem.com/product/b1662680#using-flow-cytometry-to-measure-apoptosis-after-berbamine-treatment
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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